



Application Note and Protocol for Folate Analysis Using a ¹³C₅ Internal Standard

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Compound of Interest		
Compound Name:	5-Methyltetrahydrofolic acid-13C5	
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Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. Accurate quantification of various folate vitamers in biological matrices is vital for clinical diagnostics, nutritional assessment, and drug development. This document provides a detailed protocol for the analysis of folates in biological samples using a stable isotope dilution assay (SIDA) with a ${}^{13}\text{C}_5$ -labeled internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a ${}^{13}\text{C}_5$ internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Folates are notoriously unstable and susceptible to degradation from heat, light, and oxidation. [1] Therefore, proper sample handling and preparation are critical for reliable results. This protocol emphasizes the use of antioxidants, such as ascorbic acid, to preserve folate integrity throughout the analytical process.[2][3]

Experimental Protocols

This section details the procedures for sample preparation of serum/plasma and red blood cells for folate analysis.



Protocol 1: Serum/Plasma Sample Preparation

This protocol is designed for the extraction of folate monoglutamates from serum or plasma.

Materials:

- Serum or plasma samples
- ¹³C₅-labeled folate internal standard mix (e.g., ¹³C₅-5-methyltetrahydrofolate, ¹³C₅-folic acid)
- Ascorbic acid
- Acetonitrile, LC-MS grade
- Ammonium formate buffer
- Solid Phase Extraction (SPE) cartridges (e.g., Phenyl)
- Methanol, LC-MS grade
- Formic acid
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Sample Thawing and Stabilization: Thaw frozen serum or plasma samples in the dark.[4] To stabilize the folates, add ascorbic acid to a final concentration of 0.5% (w/v) as soon as possible after thawing.[4]
- Internal Standard Spiking: In a microcentrifuge tube, mix 150 μ L of the serum/plasma sample with an appropriate volume of the $^{13}C_5$ -labeled internal standard mixture.[4]
- Protein Precipitation: Add 120 μL of acetonitrile containing the internal standards to deproteinize the sample.[5] Vortex the mixture thoroughly.



- Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):
 - Condition a phenyl SPE cartridge with methanol followed by ammonium formate buffer.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute the folates from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and water with acetic acid).[4]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Red Blood Cell (RBC) Folate Preparation

This protocol describes the preparation of a whole blood hemolysate to measure long-term folate status.

Materials:

- Whole blood collected in EDTA tubes
- Ascorbic acid solution (1% w/v)
- 13C5-labeled folate internal standard mix
- Deionized water
- Vortex mixer
- Freezer (-70°C)

Procedure:



- Hemolysate Preparation: Add 100 μL of well-mixed whole blood to 1 mL of 1% (w/v) ascorbic acid solution.[6]
- Mixing and Lysis: Vortex the mixture thoroughly to ensure complete hemolysis.
- Internal Standard Spiking: Spike the hemolysate with the ¹³C₅-labeled internal standard mix.
- Storage: The prepared hemolysate can be stored at -70°C for long-term stability.[6][7] For analysis, thaw the sample and proceed with protein precipitation and cleanup as described in the serum/plasma protocol.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for folate analysis using stable isotope dilution.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers

Folate Vitamer	Matrix	LOD (nmol/L)	LOQ (nmol/L)	Reference
5- Methyltetrahydrof olate (5-MTHF)	Serum	≤0.3	-	[8]
Folic Acid (FA)	Serum	≤0.3	-	[8]
5- Formyltetrahydro folate (5-FTHF)	Serum	0.21	-	[9]
Tetrahydrofolate (THF)	Serum	-	-	
p- Aminobenzoylglu tamate (pABG)	Serum	0.07-0.52	-	[10]
ap- Aminobenzoylglu tamate (apABG)	Serum	0.07-0.52	-	[10]



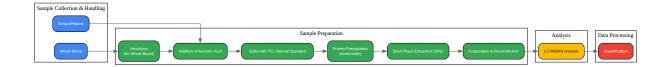
Table 2: Precision and Recovery Data

Folate Vitamer	Matrix	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Recovery (%)	Reference
5- Formyltetrahy drofolate (5- FTHF)	Serum	3.9	-	103 ± 3.4	[9]
MeFox	Serum	5.1	-	94 ± 10	[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for folate analysis from sample collection to data acquisition.



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Caption: Workflow for folate analysis.

Conclusion



The described protocols, utilizing a ¹³C₅ internal standard and LC-MS/MS, provide a robust and reliable framework for the accurate quantification of folate vitamers in biological samples. Adherence to proper sample handling and preparation techniques, particularly the use of antioxidants, is paramount to ensure the stability and integrity of the analytes. The provided quantitative data and workflow diagram serve as valuable resources for researchers and scientists in the fields of clinical chemistry, nutrition, and drug development.

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